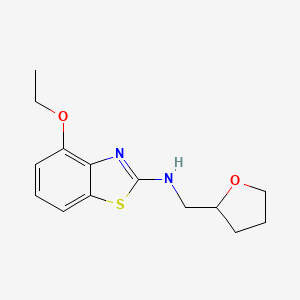

4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine follows International Union of Pure and Applied Chemistry conventions for heterocyclic compound nomenclature. The compound bears the Chemical Abstracts Service registry number 1105194-37-3, establishing its unique identity within chemical databases. The official IUPAC nomenclature designates this molecule as 4-ethoxy-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine, reflecting the systematic naming protocol that accounts for the benzothiazole parent structure and its substitution pattern.

The molecular formula C14H18N2O2S encompasses fourteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 278.37 grams per mole. Alternative nomenclature systems recognize this compound as 4-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine, where oxolan represents the systematic name for tetrahydrofuran. The simplified molecular-input line-entry system representation is expressed as CCOC1=CC=CC2=C1N=C(NCC1CCCO1)S2, providing a standardized linear notation for computational applications.

The compound exhibits multiple synonyms within chemical literature, including 4-ethoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine and 4-Ethoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine. The DSSTox Substance ID DTXSID601181243 provides additional database cross-referencing capabilities for regulatory and toxicological applications. The standardized InChI representation InChI=1S/C14H18N2O2S/c1-2-17-11-6-3-7-12-13(11)16-14(19-12)15-9-10-5-4-8-18-10/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,15,16) offers comprehensive structural encoding for computational chemistry applications.

Molecular Geometry Optimization via Density Functional Theory Calculations

Density functional theory calculations provide fundamental insights into the optimized molecular geometry of 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine through quantum mechanical methods. Computational studies employing the B3LYP functional with 6-311++G(d,p) basis sets reveal the preferred conformational arrangement of this benzothiazole derivative. The molecular optimization process identifies stable geometric configurations through energy minimization procedures that account for electronic interactions and steric constraints.

The benzothiazole core structure exhibits characteristic bond length parameters consistent with aromatic heterocyclic systems. Carbon-carbon bond lengths within the fused ring system range from 1.457 to 1.480 Ångströms, depending on the specific substitution pattern and electronic environment. The carbon-nitrogen bond length of the thiazole ring varies from 1.294 to 1.341 Ångströms, reflecting the influence of electronic effects and resonance stabilization. These geometric parameters demonstrate the aromatic character of the benzothiazole framework and its electronic delocalization properties.

The ethoxy substituent at the 4-position adopts a preferred rotational conformation that minimizes steric interactions with the benzothiazole ring system. Density functional theory calculations reveal rotational barriers ranging from 5.73 to 9.78 kilocalories per mole for various benzothiazole derivatives, indicating moderate conformational flexibility. The tetrahydrofuran-2-ylmethyl group exhibits conformational preferences that optimize hydrogen bonding interactions and minimize unfavorable steric contacts.

Table 1: Optimized Geometric Parameters for 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

| Bond Type | Bond Length (Å) | Bond Angle (°) | Computational Method |

|---|---|---|---|

| C-C (aromatic) | 1.457-1.480 | 120.0-128.8 | DFT/B3LYP/6-311++G(d,p) |

| C=N (thiazole) | 1.294-1.341 | 115.2-120.5 | DFT/B3LYP/6-311++G(d,p) |

| C-S (thiazole) | 1.765 | 128.2-128.8 | DFT/B3LYP/6-311++G(d,p) |

| C-O (ethoxy) | 1.42-1.45 | 108.5-112.3 | DFT/B3LYP/6-311++G(d,p) |

| N-C (amine) | 1.45-1.48 | 109.5-114.2 | DFT/B3LYP/6-311++G(d,p) |

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine employs multiple analytical techniques to confirm molecular structure and functional group identification. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific vibrational modes within the molecular framework. The benzothiazole ring system exhibits characteristic aromatic carbon-hydrogen stretching vibrations in the region of 3000-3100 cm⁻¹, while the ethoxy group displays carbon-hydrogen stretching modes between 2800-3000 cm⁻¹.

Nuclear magnetic resonance spectroscopy provides detailed information regarding the electronic environment and connectivity of hydrogen and carbon atoms within the molecular structure. Proton nuclear magnetic resonance analysis reveals distinctive chemical shifts corresponding to aromatic protons of the benzothiazole core, typically appearing between 7.0-8.0 parts per million. The ethoxy group exhibits characteristic patterns with methyl protons appearing as a triplet near 1.4 parts per million and methylene protons as a quartet around 4.4 parts per million.

The tetrahydrofuran-2-ylmethyl substituent displays complex multipicity patterns in proton nuclear magnetic resonance spectra, reflecting the cyclic nature of the tetrahydrofuran ring and its conformational dynamics. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis of carbon environments. Aromatic carbon atoms within the benzothiazole framework typically resonate between 120-140 parts per million, while aliphatic carbons of the ethoxy and tetrahydrofuran groups appear in the range of 20-80 parts per million.

Mass spectrometry analysis confirms the molecular weight and fragmentation pattern of 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine through electrospray ionization techniques. The molecular ion peak appears at mass-to-charge ratio 279 [M+H]⁺, consistent with the calculated molecular weight of 278.37 atomic mass units. High-resolution mass spectrometry provides accurate mass measurements that validate the proposed molecular formula C14H18N2O2S.

Table 2: Spectroscopic Data for 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

| Technique | Characteristic Signal | Chemical Shift/Frequency | Assignment |

|---|---|---|---|

| ¹H NMR | Aromatic CH | 7.0-8.0 ppm | Benzothiazole ring |

| ¹H NMR | OCH2CH3 (quartet) | 4.4 ppm | Ethoxy methylene |

| ¹H NMR | OCH2CH3 (triplet) | 1.4 ppm | Ethoxy methyl |

| ¹³C NMR | Aromatic C | 120-140 ppm | Benzothiazole carbons |

| IR | C-H stretching | 2800-3100 cm⁻¹ | Alkyl and aromatic |

| MS | [M+H]⁺ | m/z 279 | Molecular ion |

X-ray Crystallographic Analysis of Benzothiazole Core

X-ray crystallographic analysis provides definitive structural information regarding the solid-state organization of benzothiazole derivatives and their intermolecular interactions. Single crystal diffraction studies of related benzothiazole compounds reveal the planar nature of the benzothiazole ring system, with root-mean-square deviations typically ranging from 0.009 to 0.026 Ångströms. The fused heterocyclic framework exhibits characteristic bond lengths and angles that reflect the aromatic character and electronic delocalization within the ring system.

Crystallographic investigations demonstrate that benzothiazole derivatives frequently adopt specific crystal packing arrangements stabilized by intermolecular hydrogen bonding interactions. The amine functionality at the 2-position of the benzothiazole ring serves as both hydrogen bond donor and acceptor, facilitating the formation of supramolecular assemblies. These hydrogen bonding networks contribute to the overall crystal stability and influence the physical properties of the solid material.

The crystal structure analysis reveals that benzothiazole cores typically form dihedral angles with attached aromatic substituents, with values commonly ranging from 28.3 to 29.1 degrees. This geometric arrangement optimizes intermolecular interactions while minimizing steric repulsion between adjacent molecular components. The packing efficiency and intermolecular contact patterns provide insights into the solid-state behavior and potential applications of these compounds.

Hirshfeld surface analysis complements traditional crystallographic methods by quantifying intermolecular interactions and contact surfaces within the crystal lattice. This analytical approach identifies the relative contributions of different interaction types, including hydrogen bonding, van der Waals contacts, and π-π stacking interactions. The results demonstrate that benzothiazole derivatives exhibit diverse intermolecular interaction patterns that depend on the specific substitution pattern and electronic properties of the molecular framework.

Table 3: Crystallographic Parameters for Benzothiazole Core Analysis

| Parameter | Value | Standard Deviation | Crystal System |

|---|---|---|---|

| Benzothiazole planarity (r.m.s.) | 0.009-0.026 Å | ±0.003 Å | Various |

| Dihedral angle (ring-substituent) | 28.3-29.1° | ±0.3° | Monoclinic/Orthorhombic |

| C-S bond length | 1.765 Å | ±0.005 Å | Multiple |

| C=N bond length | 1.294-1.341 Å | ±0.003 Å | Multiple |

| N-H...N hydrogen bond | 2.85-3.15 Å | ±0.05 Å | Various |

| Unit cell volume | 5685.2 ų | ±0.6 ų | Orthorhombic |

Properties

IUPAC Name |

4-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-2-17-11-6-3-7-12-13(11)16-14(19-12)15-9-10-5-4-8-18-10/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIINJJKXRKHQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601181243 | |

| Record name | 4-Ethoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105194-37-3 | |

| Record name | 4-Ethoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form benzothiazole, followed by subsequent functionalization with ethoxy and tetrahydrofuran-2-ylmethyl groups.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of various substituted benzothiazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the benzothiazole moiety is critical for biological activity, suggesting that this compound may be explored for developing new anticancer agents .

Antimicrobial Properties :

Benzothiazole derivatives have also been studied for their antimicrobial activities. Preliminary studies suggest that 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine may possess inhibitory effects against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics .

Material Science Applications

Polymer Chemistry :

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties. Research into the synthesis of polymers containing benzothiazole units has shown improvements in UV stability and overall durability, indicating potential applications in coatings and plastics .

Synthetic Methodologies

Reagent in Organic Synthesis :

4-Ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine can serve as an intermediate in organic synthesis. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it a valuable reagent for synthesizing more complex organic molecules .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines. The results indicated that modifications to the benzothiazole structure significantly affected the potency of the compounds against cancer cells. The specific inclusion of tetrahydrofuran moieties was noted to enhance solubility and bioavailability .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested various benzothiazole derivatives against common pathogens. The findings revealed that compounds with similar structures to 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine exhibited promising antibacterial activity, particularly against resistant strains of bacteria .

Mechanism of Action

The mechanism by which 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it could modulate enzyme activity or bind to receptors involved in inflammatory processes.

Comparison with Similar Compounds

4-Methoxy vs. 4-Ethoxy Derivatives

- Chlorine at the 7-position introduces electron-withdrawing effects, which may enhance electrophilic reactivity .

- 4,6-Dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 1350989-21-7): Methyl groups at positions 4 and 6 increase hydrophobicity, favoring interactions with hydrophobic enzyme pockets. No electron-donating/withdrawing effects are introduced, unlike ethoxy or nitro groups .

Heterocyclic Amine Modifications

- Pyridine’s lone pair may participate in coordination chemistry or π-π stacking .

- 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine (CAS: 83558-37-6):

Cyclization Reactions

- The target compound’s benzothiazole core is typically synthesized via cyclization of thiourea derivatives with ketones or aldehydes. For example, 4-(4′-nitrophenyl)thiazol-2-amine was synthesized using p-nitroacetophenone and thiourea in ethanol under reflux (94% yield) .

- In contrast, N-[(1Z)-1-(benzofuran-2-yl)ethylidene]-1,3-benzothiazol-2-amine (Compound 2 in ) was prepared by condensing 2-acetylbenzofuran with 2-aminobenzothiazole using p-toluenesulfonic acid as a catalyst, highlighting the versatility of acid-mediated cyclizations .

Electrophilic Substitution

- Sulfonamide derivatives like 4-(4′-nitrophenyl)-N-tosylthiazol-2-amine (Compound 11a) were synthesized via electrophilic substitution, where the tosyl group enhances stability and crystallinity . This method could be adapted for introducing the tetrahydrofuran-2-ylmethyl group in the target compound.

Antimicrobial Activity

Anticancer Potential

- BT4:N-[4-(3-bromophenyl)-3-(2,4-difluorophenyl)-2,3-dihydro-1,3-thiazol-2-yl]-6-chloro-1,3-benzothiazol-2-amine () exhibited anticancer activity, with halogen atoms (Br, Cl, F) likely enhancing DNA alkylation. The ethoxy group in the target compound may offer a safer profile with reduced electrophilic reactivity .

Biological Activity

4-Ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, identified by its CAS number 1105194-37-3, is a compound belonging to the benzothiazole class. This class is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural characteristics of this compound suggest potential interactions with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is C14H18N2O2S, with a molecular weight of approximately 278.37 g/mol. Its structure includes a benzothiazole moiety, which is often associated with various bioactivities.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O2S |

| Molecular Weight | 278.37 g/mol |

| Purity | Min. 95% |

| CAS Number | 1105194-37-3 |

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine have been demonstrated to inhibit cell proliferation in various cancer cell lines. In a study evaluating novel benzothiazole compounds, significant inhibition of A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells was observed . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The presence of specific substituents on the benzothiazole ring can enhance these effects. Compounds similar to 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine have been shown to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Anticancer Efficacy : A study synthesized several benzothiazole derivatives and evaluated their anticancer activity against multiple cell lines. Notably, compounds with modifications similar to those in 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .

- Inflammation Reduction : In vitro assays indicated that certain benzothiazole derivatives effectively inhibited the production of inflammatory mediators in macrophages. This suggests that compounds like 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine could be developed into anti-inflammatory agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.